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molecular formula C9H12N2O B2617579 1-Benzyl-1-methylurea CAS No. 73355-62-1

1-Benzyl-1-methylurea

Cat. No. B2617579
M. Wt: 164.208
InChI Key: KDLKRQZILLTMDF-UHFFFAOYSA-N
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Patent
US05066666

Procedure details

To N-methylbenzylamine (12.1 g, 0.1 mol) was added urea (6.0 g, 0.1 mol). After stirred at 118° C. for 4 h, the mixture was cooled to room temperature. The solidified mixture was ground to a powder, washed with n-hexane and recrystallized with ethyl acetate to afford N-methyl-N-benzylurea (12.3 g, 75% yield): mp 125°-129° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH2:10][C:11](N)=[O:12]>>[CH3:1][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:11]([NH2:10])=[O:12]

Inputs

Step One
Name
Quantity
12.1 g
Type
reactant
Smiles
CNCC1=CC=CC=C1
Name
Quantity
6 g
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Stirring
Type
CUSTOM
Details
After stirred at 118° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with n-hexane
CUSTOM
Type
CUSTOM
Details
recrystallized with ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C(=O)N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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